molecular formula C16H19N3O B2487782 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 473934-78-0

2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No. B2487782
M. Wt: 269.348
InChI Key: QHGSXQXSYJZXHR-UHFFFAOYSA-N
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Description

2-Methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone class, which has been the subject of various chemical and pharmacological studies due to its interesting chemical structure and potential biological activities. This compound is characterized by a pyridazinone core substituted with phenyl and piperidino groups, contributing to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone involves several key steps, including condensation reactions and modifications of the pyridazinone ring. One common approach for synthesizing pyridazinone derivatives includes the condensation of appropriate amines with formaldehyde to yield N-Mannich bases, which can further react with acrylonitrile to afford cyanoethylated products. These methods provide a versatile pathway to introduce various substituents onto the pyridazinone ring, allowing for the synthesis of a wide range of derivatives, including those with piperidino substituents (Mustafa et al., 1964).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Methyl-6-Phenyl-5-Piperidino-3(2H)-Pyridazinone and its derivatives have been the focus of synthetic chemistry research. Gökçe et al. (2005) synthesized a series of derivatives and examined their structure through IR, 1H-NMR spectra, and elementary analysis, discussing the structure-activity relationship of these compounds (Gökçe et al., 2005). Another study by Duendar et al. (2007) elaborated on the synthesis of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, emphasizing their chemical structure and activity relationship (Duendar et al., 2007). Aydın et al. (2008) reported the non-planar conformation of a related compound, providing insights into its molecular structure (Aydın et al., 2008).

Analgesic and Anti-inflammatory Properties

Research has also highlighted the potential analgesic and anti-inflammatory properties of these compounds. For instance, a study by Şahina et al. (2004) evaluated the analgesic and anti-inflammatory effects of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, finding significant activity without gastric ulcerogenic effects compared with standard drugs (Şahina et al., 2004).

Anti-proliferative and Cytotoxicity Studies

Recent studies have explored the anti-proliferative effects of these compounds. Alagöz et al. (2021) synthesized novel 3(2H)-pyridazinone derivatives, demonstrating their limited cytotoxicity against human fibroblasts and good anti-proliferative effects against certain cancer cell lines (Alagöz et al., 2021). Mehvish and Kumar (2022) synthesized a new series of derivatives and evaluated their antioxidant activity and anticancer potential through molecular docking studies (Mehvish & Kumar, 2022).

Pharmacological Activities

The pharmacological activities of 2-Methyl-6-Phenyl-5-Piperidino-3(2H)-Pyridazinone derivatives have been a subject of interest. Demirayak et al. (2004) synthesized derivatives and examined their antihypertensive activities, finding appreciable activity in vitro and in vivo (Demirayak et al., 2004). Sotelo et al. (2002) evaluated a series of derivatives for their antiplatelet activity, observing significant dependence on the substituent for the inhibitory effect (Sotelo et al., 2002).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-18-15(20)12-14(19-10-6-3-7-11-19)16(17-18)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGSXQXSYJZXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325179
Record name 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

CAS RN

473934-78-0
Record name 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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